(R)-2-Phenylmorpholine (R)-2-Phenylmorpholine
Brand Name: Vulcanchem
CAS No.: 1225376-02-2
VCID: VC20830373
InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
SMILES: C1COC(CN1)C2=CC=CC=C2
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(R)-2-Phenylmorpholine

CAS No.: 1225376-02-2

Cat. No.: VC20830373

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Phenylmorpholine - 1225376-02-2

Specification

CAS No. 1225376-02-2
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (2R)-2-phenylmorpholine
Standard InChI InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Standard InChI Key ZLNGFYDJXZZFJP-JTQLQIEISA-N
Isomeric SMILES C1CO[C@@H](CN1)C2=CC=CC=C2
SMILES C1COC(CN1)C2=CC=CC=C2
Canonical SMILES C1COC(CN1)C2=CC=CC=C2

Introduction

Basic Properties and Structure

(R)-2-Phenylmorpholine (CAS 1225376-02-2) is a chiral morpholine derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 2-position in the (R)-configuration. This stereochemical configuration is critical to its properties and applications in various fields.

The compound's structure consists of a morpholine ring with a phenyl substituent at position 2, with the phenyl group oriented in the (R) configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry distinguishes it from the racemic mixture and the (S) enantiomer, potentially leading to different pharmacological and chemical properties.

Chemical Identifiers and Physical Properties

The complete chemical identification and physical properties of (R)-2-Phenylmorpholine are summarized in the following table:

PropertyValue
IUPAC Name(R)-2-phenylmorpholine
CAS Number1225376-02-2
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
InChI1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1
InChI KeyLJKUJBAIFSUTNM-PPHPATTJSA-N
Storage ConditionsKeep in dark place, sealed in dry, room temperature

Synthesis Methods

The synthesis of (R)-2-Phenylmorpholine can be accomplished through various methods, with different approaches yielding varying levels of stereoselectivity and efficiency. Understanding these synthetic routes is essential for researchers and manufacturers who work with this compound.

Synthetic Routes

One documented synthesis method for (R)-2-Phenylmorpholine involves a reaction with pyrrolidine, samarium diiodide, and water in tetrahydrofuran under inert atmosphere conditions, which yields approximately 80% of the desired product . This method represents one of several potential routes to synthesize this chiral compound with high stereoselectivity.

MethodReagentsConditionsYield
Samarium-Mediated SynthesisPyrrolidine, samarium diiodide, waterIn tetrahydrofuran, inert atmosphere80%

Alternative Synthesis Approaches

Other synthetic approaches may involve starting from Morpholine, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-, (2R)-, which can serve as a precursor for the synthesis of (R)-2-phenylmorpholine . The choice of synthetic method often depends on factors such as available starting materials, desired scale, and required purity of the final product.

Applications in Pharmaceutical Research

(R)-2-Phenylmorpholine serves as an important building block in pharmaceutical research and development due to its unique structural features and stereochemical properties.

As a Chiral Building Block

The compound is primarily utilized as a chiral building block in pharmaceutical synthesis due to its stereochemical stability and versatility in forming enantiopure intermediates. The presence of a single stereocenter with defined configuration makes it valuable for the synthesis of more complex pharmaceutical compounds where stereochemistry plays a crucial role in biological activity.

Relation to Bioactive Compounds

(R)-2-Phenylmorpholine is structurally related to 2-phenylmorpholine (code name PAL-632), which is the parent compound of the substituted phenylmorpholine class. This class includes pharmacologically active compounds such as phenmetrazine (3-methyl-2-phenylmorpholine), phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine), and pseudophenmetrazine ((2RS,3SR)-3-methyl-2-phenylmorpholine) . These related compounds function as monoamine releasing agents (MRAs) and psychostimulants.

The parent compound, 2-phenylmorpholine, is known to be a potent norepinephrine–dopamine releasing agent (NDRA) and may act as a stimulant . Although this information pertains to the racemic form, it provides insight into the potential pharmacological relevance of the (R) enantiomer specifically.

Pharmacological Properties

While specific pharmacological data for (R)-2-phenylmorpholine alone is limited in the provided sources, its structural relationship to known bioactive compounds suggests potential pharmacological properties.

Structure-Activity Relationships

The (R) configuration may lead to different pharmacological properties compared to its racemic mixture or the (S) enantiomer. This phenomenon is common among chiral drugs, where one enantiomer often exhibits stronger biological activity or fewer side effects than the other. The specific arrangement of atoms in space can significantly influence how a molecule interacts with biological targets such as receptors or enzymes.

Chemical Reactivity

(R)-2-Phenylmorpholine possesses several reactive sites that allow it to participate in various chemical transformations, making it useful in organic synthesis.

Functional Group Reactivity

The morpholine nitrogen can serve as a nucleophile in various reactions, including alkylation, acylation, and addition reactions. The phenyl group can undergo typical aromatic substitution reactions under appropriate conditions. The chiral center at position 2 is generally configurationally stable under most reaction conditions, allowing for the maintenance of stereochemical integrity during synthetic transformations.

Applications in Organic Synthesis

Beyond its use as a pharmaceutical building block, (R)-2-phenylmorpholine can serve as a chiral auxiliary or template in asymmetric synthesis. The defined stereochemistry at position 2 can influence the stereochemical outcome of reactions occurring at proximal positions, potentially leading to the formation of new stereocenters with high selectivity.

CategoryDetails
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

These hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

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